molecular formula C4H3N2NaO B1629359 Pyrazin-2(1H)-one, sodium salt CAS No. 24387-68-6

Pyrazin-2(1H)-one, sodium salt

Cat. No.: B1629359
CAS No.: 24387-68-6
M. Wt: 118.07 g/mol
InChI Key: PXEGUCRXJYLKLJ-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Pyrazinone Research

The study of 2(1H)-pyrazinones has a history spanning over a century, with the first synthetic methods being developed from acyclic precursors in 1905. nih.govrsc.orgresearchgate.net Early research focused on establishing fundamental methods for the construction of the pyrazinone ring. One of the most significant and enduring approaches is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method pioneered by R.G. Jones in 1949 and later refined by Karmas and Spoerri. nih.gov This method proved crucial for accessing a wide variety of substituted pyrazinones.

Another classical approach involved the chemical modification of diketopiperazines, which are readily available from the dehydration of amino acids. nih.gov This strategy, first developed in 1947, typically involved converting the diketopiperazine into a chloropyrazine, which could then be hydrolyzed to the corresponding 2(1H)-pyrazinone. nih.gov

The evolution of pyrazinone research has shifted from foundational synthesis to the discovery and application of its derivatives. Initially identified as components in natural products like deoxyaspergillic acid from Aspergillus flavus, the pyrazinone core is now recognized in a vast number of bioactive molecules isolated from bacteria, fungi, and marine sponges. acs.orgnih.gov Modern research has uncovered that microorganisms often use pyrazinone-based molecules as signaling agents to regulate processes like quorum sensing and biofilm formation. acs.orgresearchgate.net This has opened new avenues of investigation into their ecological roles and potential as novel therapeutic agents. acs.org

Significance of the Sodium Salt Form in Academic Studies

In pharmaceutical and chemical research, converting an active compound into a salt form is a common strategy to modify its physicochemical properties. stackexchange.comwikipedia.orgdroracle.ai The sodium salt of an acidic compound is often preferred because it can lead to enhanced aqueous solubility, improved stability, and better bioavailability compared to the free acid or base form. wikipedia.orgdroracle.aiatamanchemicals.com

The significance of Pyrazin-2(1H)-one, sodium salt, in academic studies lies in several key areas:

Improved Solubility and Handling : For in vitro biological assays, having a compound that is soluble in aqueous buffer systems is critical. The sodium salt of pyrazin-2(1H)-one is generally more water-soluble than its neutral counterpart, facilitating easier preparation of stock solutions and more reliable experimental results. wikipedia.org This improved solubility is also advantageous for purification and formulation development. droracle.ai

Enhanced Stability : Salt forms can exhibit greater solid-state stability and a longer shelf life, which is crucial for maintaining the integrity of research compounds over time. stackexchange.com

Reactive Intermediate in Synthesis : The sodium salt of pyrazin-2(1H)-one is a key nucleophilic intermediate in many synthetic derivatization reactions. The use of strong bases like sodium hydride (NaH) to deprotonate the N-H bond, thereby forming the sodium salt in situ, is a common first step for subsequent alkylation or acylation reactions at the N1 position. tandfonline.com This allows chemists to build molecular complexity and create libraries of novel pyrazinone derivatives for structure-activity relationship (SAR) studies. researchgate.net

Precursor for Metal Complexes : Sodium salts can serve as precursors for synthesizing ligands used in coordination chemistry to form metal complexes. wisdomlib.org

By providing a more soluble, stable, and reactive form of the parent compound, the sodium salt of Pyrazin-2(1H)-one is an enabling tool for a wide range of academic investigations, from synthetic methodology to biological screening.

Scope and Research Trajectories of Pyrazin-2(1H)-one Derivatives

The pyrazin-2(1H)-one scaffold has proven to be a versatile template for the development of a wide array of therapeutic agents and other functional molecules. ijrpc.comresearchgate.net The ability to easily modify the core structure has led to numerous derivatives with diverse and potent biological activities. researchgate.net Current research trajectories are broad, spanning from infectious diseases and oncology to neurodegenerative disorders and materials science.

Key areas of investigation for pyrazin-2(1H)-one derivatives include:

Antimicrobial Agents : Derivatives have shown activity against various pathogens. This includes antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, antifungal activity against species such as Candida albicans and Aspergillus sp., and antiprotozoal properties. ijrpc.comresearchgate.netmdpi.com

Antiviral Research : The synthesis of pyrazinone-based acyclic nucleoside analogues has been explored for antiviral properties against viruses such as HSV-1 and HIV-1. tandfonline.com

Oncology : A significant area of research focuses on pyrazinone derivatives as anti-cancer agents. ijrpc.com They have been developed as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. ijrpc.comnih.gov More recently, derivatives have been designed as dual PI3K/HDAC inhibitors for the treatment of leukemia. nih.gov

Neuroprotection : Researchers have synthesized 1-hydroxypyrazin-2(1H)-one derivatives as iron chelators, which are being evaluated as potential multifunctional therapies for neurodegenerative conditions like Parkinson's disease. nih.gov Other derivatives have been identified as selective A3 adenosine (B11128) receptor antagonists, which are promising for neuroprotection and glaucoma treatment. researchgate.net

Enzyme Inhibition : Beyond kinases, pyrazinone derivatives have been optimized as potent and selective inhibitors for other enzymes, such as phosphodiesterase type 5 (PDE5). kent.ac.uk

Agrochemicals and Materials Science : The biological activity of these compounds extends to agriculture, where they have been investigated as potential fungicides, herbicides, and insecticides. ijrpc.comscience.gov Furthermore, aryl-substituted pyrazin-2-ones have found applications as dyes, organic semiconductors, and building blocks for complex molecular architectures. ijrpc.com

The ongoing research into this class of compounds highlights their importance as "privileged structures" in medicinal chemistry, with future work likely to expand their application into even more diverse biological and material science fields.

Data on Pyrazin-2(1H)-one Derivatives and Their Applications

The table below summarizes various derivatives of Pyrazin-2(1H)-one and their documented research applications.

Derivative Class/ExampleReported Biological Activity or ApplicationReference(s)
3,5-Diaryl-pyrazin-2(1H)-onesProtein Kinase Inhibitors ijrpc.com
Phevalin, Tyrvalin, LeuvalinAntibacterial (against Staphylococcus aureus) ijrpc.comresearchgate.net
Arglecin, ArgvalinAntiprotozoal nih.govijrpc.com
3,5-dichloro-pyrazin-2(1H)-oneFungicidal (against Candida albicans) ijrpc.com
1-hydroxypyrazin-2(1H)-onesIron Chelators (Neuroprotection) nih.gov
Pyrido[3,2b]pyrazinonesPDE5 Inhibitors kent.ac.uk
Novel Pyrazinone DerivativesDual PI3K/HDAC Inhibitors (Leukemia) nih.gov
Acyclic Nucleoside AnaloguesAntiviral (HSV-1, HIV-1) tandfonline.com
SorazinoneAntibacterial nih.govijrpc.com
Arylopyrazin-2-one DerivativesDyes, Organic Semiconductors ijrpc.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24387-68-6

Molecular Formula

C4H3N2NaO

Molecular Weight

118.07 g/mol

IUPAC Name

sodium;pyrazin-1-id-2-one

InChI

InChI=1S/C4H4N2O.Na/c7-4-3-5-1-2-6-4;/h1-3H,(H,6,7);/q;+1/p-1

InChI Key

PXEGUCRXJYLKLJ-UHFFFAOYSA-M

SMILES

C1=CN=CC(=O)N1.[Na+]

Canonical SMILES

C1=CN=CC(=O)[N-]1.[Na+]

Pictograms

Irritant

Origin of Product

United States

Methodologies for the Synthesis of Pyrazin 2 1h One and Its Sodium Salt

Ring-Forming Reactions from Acyclic Precursors

Ring-forming reactions are the most common and versatile approaches for synthesizing the 2(1H)-pyrazinone core. nih.govrsc.org These methods build the heterocyclic ring from one or more open-chain molecules.

One of the most established and widely used methods for preparing 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.govrsc.org This reaction, often referred to as the Jones and Karmas and Spoerri method, forms the N-1 to C-6 and N-4 to C-5 bonds of the pyrazinone ring. nih.govsemanticscholar.org The reaction has been successfully applied to a broad range of substrates, including various 1,2-diketones and 1,2-ketoaldehydes like glyoxal, methylglyoxal (B44143), and benzil, as well as numerous α-amino acid amides. nih.gov

When an unsymmetrical 1,2-dicarbonyl compound is used, the condensation can proceed in two different directions, potentially leading to a mixture of two regioisomers. nih.govrsc.org The regiochemical outcome is often influenced by the reaction conditions. For instance, the reaction of methylglyoxal with various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major or sole isomer. nih.govrsc.org However, the introduction of sodium bisulfite to the reaction mixture favors the formation of the alternative 6-methyl isomer. rsc.org In a specific case, the reaction between pyruvaldehyde and alaninamide unexpectedly produced 3,5-dimethylpyrazin-2(1H)-one, a result confirmed by X-ray crystallography, highlighting the necessity for unambiguous structural proof for products synthesized via this method. iucr.org To achieve exclusive formation of a single isomer, alternative strategies have been developed, such as a method using 1,2-diketone mono Schiff bases, which upon condensation with leucinamide, yielded only the 6-alkyl-2(1H)-pyrazinone isomer. nih.govrsc.org

Significant research has been directed towards optimizing the reaction conditions for this condensation to improve yields and accessibility. nih.gov Early procedures used free α-amino acid amides in the presence of a base like sodium hydroxide (B78521), potassium hydroxide, or piperidine. rsc.org A major drawback was the difficulty in preparing the required free α-amino acid amides, particularly those with low molecular weight. nih.govrsc.org A significant improvement was the discovery that the condensation proceeds effectively using the more stable and easily synthesized hydrohalide salts of the amino acid amides. nih.govrsc.org Further optimization studies have explored factors such as temperature and base concentration, with optimal conditions for some reactions found to be around -50 °C with a specific rate of base addition. nih.gov Modern advancements include the use of microwave irradiation, which can significantly shorten reaction times and improve yields for the ring-closure step using ammonium (B1175870) acetate (B1210297) as the nitrogen source. sciengine.comresearchgate.net Additionally, the use of heterogeneous catalysts like Linde Type A zeolite in water has been shown to enable an efficient and more environmentally friendly synthesis, avoiding corrosive reagents and organic solvents. researchgate.net

Table 1: Optimization of Reaction Conditions for Pyrazinone Synthesis
MethodologyKey Parameters OptimizedTypical Conditions/ReagentsAdvantagesReference
Jones and Karmas and SpoerriAmine Form, Base, Temperatureα-Amino acid amide hydrohalides, NaOH or KOH, -50 °C to refluxImproved accessibility of starting materials over free amides. nih.govrsc.org
Microwave-Assisted SynthesisReaction Time, TemperatureAmmonium acetate, Microwave irradiation (e.g., 150 °C, 10 min)Rapid reaction times, high yields. sciengine.comresearchgate.net
Zeolite CatalysisCatalyst, SolventLinde Type A zeolite, WaterEnvironmentally friendly, avoids organic solvents and corrosive reagents. researchgate.net

An alternative approach to constructing the pyrazinone ring, first reported in 1942 by Tota and Elderfield, involves the reaction of an α-amino ketone or aldehyde with an α-haloacetyl halide. nih.govsemanticscholar.org This method allows for the synthesis of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones where the substituents can be different. nih.gov The process involves the initial condensation of an α-amino ketone hydrochloride with a 2-bromo- or 2-chloro-substituted acid halide. rsc.org The resulting ketoamide intermediate is then treated with ammonia (B1221849) in the presence of sodium iodide to facilitate ring closure into a dihydropyrazine (B8608421), which is subsequently oxidized by air to yield the final 2(1H)-pyrazinone. nih.govrsc.org A challenge with this method is the potential for self-condensation of the α-amino ketone starting material. semanticscholar.org

The synthesis of 2(1H)-pyrazinones has also been explored using renewable starting materials like sugars. nih.govrsc.org Researchers have demonstrated that sugars such as glyceraldehyde and erythrose can react with amino acid amides (e.g., glycine (B1666218) amide, alanine (B10760859) amide) to form 3,5- and 3,6-disubstituted pyrazinone isomers. nih.govrsc.org Similar reactions have been conducted with aldopentoses, including ribose, arabinose, xylose, and lyxose. nih.govrsc.org While these reactions show promise for creating pyrazinones from bio-based precursors, the reported yields were often too low for the products to be useful in subsequent synthetic applications. nih.govrsc.org

A more recent and advanced strategy for synthesizing functionalized pyrazin-2(1H)-ones is through a tele-nucleophilic substitution of hydrogen (SNH). thieme-connect.comnih.gov This regioselective, three-component reaction involves the initial attack of a Grignard reagent on a pre-formed pyrazinone, such as 6-chloro-1-methylpyrazin-2(1H)-one. nih.govthieme-connect.com This attack occurs alpha to the ketone group. thieme-connect.com The resulting anionic intermediate is then trapped by an electrophile before the final elimination of HCl occurs to form the functionalized pyrazinone product. thieme-connect.comthieme-connect.com This method provides access to a variety of 3,6-difunctionalized 1-methylpyrazin-2(1H)-ones and represents the first example of an SNH reaction where the intermediate anionic σH adduct is quenched by an electrophile other than a proton. nih.gov

Condensation of α-Amino Acid Amides with 1,2-Dicarbonyl Compounds.

Transformations from Pre-formed Heterocyclic Systems

The synthesis of the pyrazinone core can be efficiently achieved by modifying existing heterocyclic rings. These methods are advantageous as the foundational ring structure is already in place, often requiring functional group interconversions or ring transformations.

Conversion of Diketopiperazines to Pyrazinones

Diketopiperazines (2,5-piperazinediones) serve as readily available precursors for pyrazinone synthesis due to their straightforward preparation from the dehydration of amino acids. nih.govrsc.org A key method, first developed in 1947, involves the conversion of diketopiperazines into chlorosubstituted pyrazines, which are subsequently transformed into pyrazinones. nih.govrsc.org

The process typically begins with heating the diketopiperazine with a reagent like phosphoryl chloride (POCl₃), which yields a mixture of mono- and dichloropyrazines. nih.govrsc.org The resulting 2-chloropyrazine (B57796) can then be converted to the 2(1H)-pyrazinone. nih.govrsc.org This conversion is achieved either by treatment with an alkali or through a two-step process involving sodium ethoxide followed by hydrolysis with hydrochloric acid. nih.govrsc.orgsemanticscholar.org

Direct transformation of a diketopiperazine to a 2(1H)-pyrazinone has also been reported. For instance, treating DL-phenylglycine anhydride (B1165640) or DL-leucine anhydride with phosphoryl chloride can directly yield the corresponding pyrazinone, alongside chlorinated byproducts. nih.govrsc.orgsemanticscholar.org This direct dehydration is thought to proceed through a monochloro dihydropyrazine intermediate, which then loses hydrogen chloride. nih.gov

These methods have been applied to both symmetrical and unsymmetrical diketopiperazines to produce a range of substituted pyrazinones. nih.gov For example, this route was instrumental in the synthesis and structural elucidation of flavacol (B1615448) (3,6-diisobutyl-2(1H)-pyrazinone). nih.govrsc.org

Table 1: Examples of Pyrazinone Synthesis from Diketopiperazines

Starting Diketopiperazine Reagent(s) Intermediate(s) Final Pyrazinone Product Citation(s)

Functionalization of Pyrazine (B50134) Rings leading to Pyrazinones

Another synthetic approach involves the functionalization of a pre-existing pyrazine ring. A notable method is the direct arylation through C-H activation. rsc.org In a synthesis targeting the natural alkaloid dragmacidin D, a pyrazine N-oxide was coupled with a protected indole (B1671886) via a Pd-catalyzed C-H/C-H reaction. rsc.org The resulting product was then subjected to a second oxidative coupling with 6-bromoindole (B116670) to form a pyrazinone. rsc.org The regioselectivity of these couplings is controlled by leveraging the "tautomeric switch" between the pyrazine N-oxide and the pyrazinone forms. rsc.org In the pyrazine N-oxide, the carbon adjacent to the N-O moiety is most acidic and susceptible to coupling, whereas in the pyrazinone tautomer, the most acidic carbon is next to the carbonyl group. rsc.org

Derivatization from Halogenated Pyrazinones

Halogenated pyrazinones are versatile intermediates for creating more complex molecules through substitution and cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution on its halogenated derivatives. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing these scaffolds. For example, the Sonogashira coupling of N-protected 3,5-dichloropyrazin-2-ones with various terminal acetylenes selectively occurs at the more reactive 3-position, yielding 3-ethynyl-5-chloropyrazin-2-ones in high yields. rsc.org Similarly, Suzuki-type reactions can be used to create C-C bonds, such as in the homo-coupling of 3,5-dichloro-2(1H)pyrazinones to form symmetric bi-2(1H)-pyrazinones using an in situ generated boronate. researchgate.net

Nucleophilic substitution reactions are also common. The bromine atom at the 5-position of 1-substituted 5-bromo-3-aminopyrazin-2-ones can be displaced by substituted phenols and benzenethiols using copper(I) chloride and cesium carbonate, although this can sometimes be accompanied by side reactions like dehalogenation. acs.org

Table 2: Examples of Derivatization from Halogenated Pyrazinones

Halogenated Pyrazinone Reaction Type Reagent(s) Product Type Citation(s)
N-PMB-3,5-dichloropyrazin-2-one Sonogashira Coupling Terminal alkynes, Pd catalyst 3-Ethynyl-5-chloropyrazin-2-ones rsc.org
3,5-Dichloro-2(1H)pyrazinone Suzuki-type Homo-coupling Pd catalyst, base Symmetric bi-2(1H)-pyrazinones researchgate.net
1-Substituted 5-Bromo-3-anilinopyrazin-2-one Nucleophilic Substitution Phenols or Benzenethiols, CuCl, Cs₂CO₃ 5-Phenoxy or 5-Phenylsulfanyl pyrazinones acs.org
5-Bromo-2(1H)-pyrazinone Palladium-catalyzed Cross-coupling (Hetero)aryl amines C-5 Substituted pyrazinones nih.govsemanticscholar.org

Preparation of Pyrazin-2(1H)-one, Sodium Salt

The sodium salt of Pyrazin-2(1H)-one is a key derivative, often used to enhance solubility and reactivity in subsequent synthetic steps. ontosight.ai

Direct Salt Formation

This compound is formed through a straightforward acid-base reaction. ontosight.ai The parent compound, Pyrazin-2(1H)-one, possesses an acidic proton on the ring nitrogen due to the electron-withdrawing nature of the adjacent carbonyl group and the pyrazine ring itself. Treatment with a strong sodium base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), results in deprotonation of the pyrazinone at the N1 position to yield the corresponding sodium salt. vulcanchem.com This salt is a stable, often crystalline solid. guidechem.com

In Situ Generation and Utilization

In many synthetic applications, the sodium salt of Pyrazin-2(1H)-one is generated in situ and used immediately without isolation. This method is common in reactions where the pyrazinone nitrogen acts as a nucleophile, such as in alkylation or acylation reactions. A strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is added to a solution of the pyrazinone in an appropriate aprotic solvent. nih.govsemanticscholar.org This generates the sodium pyrazinone salt in the reaction mixture, which then readily reacts with an electrophile (e.g., an alkyl halide or acyl chloride) introduced into the same pot. This approach avoids the need to isolate and purify the potentially hygroscopic salt, streamlining the synthetic process. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Pyrazin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazin-2(1H)-one derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques such as HSQC and HMBC, allows for the complete assignment of proton and carbon signals and provides crucial information about the connectivity of the molecular framework. nih.gov

In ¹H NMR spectra of pyrazin-2(1H)-one derivatives, protons on the pyrazinone ring typically appear as doublets or multiplets in the aromatic region (δ 8.0–8.5 ppm). smolecule.com The N-H proton of the pyrazinone ring is often observed as a broad singlet at a downfield chemical shift, typically above δ 12 ppm, due to hydrogen bonding. acgpubs.org Substituents on the ring give rise to characteristic signals; for instance, the protons of an acetyl methyl group appear as a singlet around δ 2.1–2.3 ppm. smolecule.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The carbonyl carbon (C-2) of the pyrazinone ring is a key indicator, resonating in the downfield region of δ 150–170 ppm. smolecule.comacgpubs.org Other sp²-hybridized carbons of the ring are typically found between δ 120–160 ppm. mdpi.comacs.org The combination of ¹H and ¹³C NMR data with 2D correlation experiments like Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. For example, HMBC correlations can reveal long-range couplings between protons and carbons, which is instrumental in establishing the connections between different parts of the molecule, such as the pyrazinone core and its substituents. nih.gov

Compound Name¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Solvent
3,6-diisopropyl-5-methylpyrazin-2(1H)-one 12.33 (1H, brs, NH), 3.37 (1H, m, H-9), 3.02 (1H, m, H-7), 2.30 (3H, s, H₃-5'), 1.32 (6H, d), 1.24 (6H, d)159.9 (C-3), 156.7 (C-2), 138.4 (C-6), 127.1 (C-5), 30.6 (C-10), 28.5 (C-7), 20.2x2, 19.9x2, 18.8 (C-5')CDCl₃
5-(hydroxymethyl)-3,6-diisopropylpyrazin-2(1H)-one 12.06 (1H, brs, NH), 4.58 (2H, s, H₂-5'), 3.41 (1H, m, H-9), 3.01 (1H, m, H-7), 1.33 (6H, d), 1.26 (6H, d)160.2 (C-3), 157.1 (C-2), 139.3 (C-6), 128.1 (C-5), 60.1 (C-5'), 30.3 (C-10), 27.4 (C-7), 20.5x2, 19.9x2CDCl₃
5-Bromo-1-methyl-3-[4-(trifluoromethyl)phenylamino]pyrazin-2(1H)-one 9.85 (s, 1H), 8.15 (d, 2H), 7.69 (d, 1H), 7.69 (s, 2H), 3.47 (s, 3H)150.9, 146.9, 143.1, 126.1, 124.7, 123.1, 121.4, 119.8, 112.2, 36.7DMSO-d₆
3-(4-Chlorophenylamino)-1,6-dimethyl-5-(2-methyl-phenoxy)pyrazin-2(1H)-one 8.12 (s, 1H), 7.40 (d, 2H), 7.25 (d, 1H), 7.18−7.03 (m, 4H), 6.85 (dd, 1H), 3.62 (s,3H), 2.35 (s, 3H), 2.30 (s, 3H)154.9, 151.6, 143.6, 141.4, 137.9, 131.4, 129.6, 129.1, 127.5, 127.1, 123.7, 119.8, 118.8, 112.9, 32.3, 16.7, 12.7CDCl₃

Pyrazin-2(1H)-ones can exist in a tautomeric equilibrium with their 2-hydroxypyrazine (B42338) counterparts. NMR spectroscopy is a crucial tool for investigating this phenomenon in solution. The predominant tautomer can often be determined by analyzing chemical shifts and coupling constants, which are sensitive to the electronic distribution within the heterocyclic ring. ffame.org

The existence of the lactam (keto) form, pyrazin-2(1H)-one, versus the lactim (enol) form, 2-hydroxypyrazine, can be investigated by comparing the NMR spectra with those of "fixed" derivatives, where the labile proton is replaced by a group like methyl, preventing tautomerization. ffame.orgnih.gov For example, the ¹³C chemical shift of the C-4 carbon in a pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-one system was found to be around 172.9 ppm, closely matching the shifts in fixed ketone derivatives (170.7–171.4 ppm), which ruled out a significant contribution from the enol (OH) form. chem-soc.si

Furthermore, the choice of solvent can influence the tautomeric equilibrium. nih.gov Studies on related heterocyclic systems like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that nonpolar solvents favor the hydroxypyrazole form, while polar solvents like DMSO-d₆ can shift the equilibrium. nih.gov In the case of pyrazole (B372694) itself, the tautomeric interconversion is often so rapid on the NMR timescale that an averaged, symmetrical structure is observed. nih.gov For pyrazin-2(1H)-one derivatives, the presence of a distinct N-H proton signal and the characteristic ¹³C chemical shift of the carbonyl group generally confirm the predominance of the 2(1H)-one tautomer in most common NMR solvents. ffame.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule, which is essential for confirming functional groups and understanding molecular structure. acs.org For pyrazin-2(1H)-one derivatives, these techniques are particularly useful for identifying the characteristic vibrations of the heterocyclic core and its substituents. researchgate.net

The most prominent feature in the IR spectrum of a pyrazin-2(1H)-one is the strong absorption band corresponding to the C=O stretching vibration, which typically appears in the range of 1630–1700 cm⁻¹. smolecule.comacgpubs.org For instance, in 3,6-diisopropyl-5-methylpyrazin-2(1H)-one, this band is observed at 1636 cm⁻¹. acgpubs.org The N-H stretching vibration of the amide group within the ring gives rise to a band, often broad, in the region of 3250–3450 cm⁻¹. smolecule.comacgpubs.org Aromatic C=C and C=N stretching vibrations within the pyrazinone ring are typically observed in the 1450–1600 cm⁻¹ region. smolecule.comacgpubs.org

Raman spectroscopy provides complementary data. While the C=O stretch is also Raman active, ring breathing modes and symmetric vibrations of non-polar groups are often more intense in the Raman spectrum. americanpharmaceuticalreview.com For the parent pyrazine (B50134) ring, ring stretching modes are observed in both IR and Raman spectra, for example, around 1525 cm⁻¹ and 1120 cm⁻¹. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to perform a complete vibrational assignment, correlating observed bands with specific molecular motions. researchgate.netscifiniti.com This combined approach allows for a thorough vibrational analysis, confirming the pyrazin-2(1H)-one structure.

Compound NameKey IR Absorption Bands (νₘₐₓ, cm⁻¹)
3,6-diisopropyl-5-methylpyrazin-2(1H)-one acgpubs.org3447 (N-H stretch), 2964 (C-H stretch), 1636 (C=O stretch), 1601 (C=C stretch), 1468
5-(hydroxymethyl)-3,6-diisopropylpyrazin-2(1H)-one acgpubs.org3447 (O-H/N-H stretch), 2964 (C-H stretch), 1636 (C=O stretch), 1601 (C=C stretch), 1468
5-(4-acetamidophenyl)pyrazin-2(1H)-one smolecule.com3250–3350 (N-H stretch), 1660–1700 (C=O stretch), 1450–1600 (Aromatic C=C vibrations)
Pyrazinamide (B1679903) asianpubs.orgresearchgate.net~3160 (N-H asymmetric stretch), ~3020 (C-H stretch), ~1680 (C=O stretch)

X-ray Diffraction Analysis for Solid-State Structures

For example, the structure of 3,5-dimethyl-2(1H)-pyrazinone was unequivocally determined by X-ray crystallography. nih.gov In a study of pyrazine-2(1H)-thione, an analogue of pyrazin-2(1H)-one, X-ray analysis revealed that the molecules are linked in the crystal by N–H⋯N and C–H⋯S hydrogen bonds, forming a stable supramolecular architecture. iucr.orgiucr.org The C=S bond length was determined to be 1.671 (2) Å, and the protonation at the N1 atom was confirmed by the observed bond lengths within the pyrazine ring. iucr.org Such detailed solid-state information is critical for understanding the physical properties of the material and complements the structural data obtained from solution-state NMR.

Mass Spectrometry (MS) in Compound Characterization

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of pyrazin-2(1H)-one derivatives. High-Resolution Mass Spectrometry (HRESIMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. nih.govmdpi.com

In the mass spectrum, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ in positive ion mode. For instance, enhypyrazinone A was found to have a molecular formula of C₂₄H₂₃N₃O based on its HRESIMS data, which showed a sodiated adduct at m/z 392.1736. nih.gov Similarly, 3,6-diisopropyl-5-methylpyrazin-2(1H)-one gave an [M+H]⁺ ion at m/z 195.1497, corresponding to the formula C₁₁H₁₈N₂O. acgpubs.org

In addition to determining the molecular weight, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The cleavage of the pyrazinone ring or the loss of substituents can lead to characteristic fragment ions. For example, the fragmentation of 5-(4-acetamidophenyl)pyrazin-2(1H)-one is expected to show a loss of the acetamido group, while further cleavage of the pyrazinone ring would yield ions at m/z 94 and 77. smolecule.com This information, combined with data from other spectroscopic techniques, contributes to a comprehensive characterization of the compound.

Compound NameIonization MethodObserved Ion (m/z)Deduced Molecular Formula
Enhypyrazinone A nih.govHRESIMS392.1736 [M+Na]⁺C₂₄H₂₃N₃O
3-benzyl-5-(4-hydroxyphenyl)-6-octylpyrazin-2(1H)-one mdpi.comHRESIMS (ESI+)391.532 [M+H]⁺C₂₅H₃₀N₂O₂
3,6-diisopropyl-5-methylpyrazin-2(1H)-one acgpubs.orgHRESIMS195.1497 [M+H]⁺C₁₁H₁₈N₂O
5-(hydroxymethyl)-3,6-diisopropylpyrazin-2(1H)-one acgpubs.orgHRESIMS211.1439 [M+H]⁺C₁₁H₁₈N₂O₂
5-(4-acetamidophenyl)pyrazin-2(1H)-one smolecule.comMS229.23 [M]⁺C₁₂H₁₁N₃O₂
5-(2,4-Dimethylphenoxy)-1-methyl-3-(phenylamino)pyrazin-2-(1H)-one acs.orgCI-MS322 [M+H]⁺C₁₉H₁₉N₃O₂

Theoretical and Computational Chemistry Studies on Pyrazin 2 1h One Systems

Studies on Tautomeric Equilibria and Proton Transfer.

Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in determining the supramolecular architecture, crystal packing, and physicochemical properties of heterocyclic compounds, including pyrazin-2(1H)-one and its derivatives. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (AIM), have provided deep insights into the nature and strength of these interactions.

The pyrazin-2(1H)-one molecule possesses both a hydrogen bond donor site (the N1-H group) and two primary hydrogen bond acceptor sites: the exocyclic carbonyl oxygen (C2=O) and the endocyclic nitrogen atom at position 4 (N4). This arrangement facilitates the formation of various hydrogen-bonded assemblies, most notably self-complementary dimers.

Computational studies on analogous systems, such as quinoxalin-2(1H)-one (a benzannulated derivative of pyrazinone), reveal the formation of stable dimer structures through intermolecular N–H···O hydrogen bonds. doi.org DFT calculations have shown that these dimer structures represent repeating units in the crystalline phase. doi.org In such dimers, two molecules are typically linked via a pair of N–H···O bonds, creating a cyclic motif often described by the graph-set notation R²₂(8). This motif is a common and robust feature in the crystal structures of many related 2-oxo-azines and 2-amino-pyrazines. jyu.fi

When considering the pyrazin-2(1H)-one sodium salt, the N1-H proton is absent, resulting in a pyrazin-2(1H)-onate anion. This fundamentally alters the hydrogen bonding characteristics. The molecule ceases to be a hydrogen bond donor at the N1 position and becomes a significantly stronger hydrogen bond acceptor at both the N1 nitrogen and the carbonyl oxygen. Its interactions would then be dominated by coordination with the Na⁺ cation and strong hydrogen bonds with any available donors, such as solvent molecules. In studies of related heterocyclic salts, anions and cations are often linked into complex networks through strong and highly directional hydrogen bonds, such as N–H⋯O interactions. researchgate.netnih.gov

Detailed Research Findings

Computational chemistry provides quantitative data on the geometry and energetics of hydrogen bonds. DFT calculations are used to determine optimized geometries, including bond lengths and angles, while NBO and AIM analyses offer insights into the electronic nature of these interactions.

Hydrogen Bond Geometries: The strength of a hydrogen bond is correlated with its geometry. Shorter H···A (acceptor) distances and D–H···A (donor-hydrogen-acceptor) angles closer to 180° are indicative of stronger interactions. The table below presents typical hydrogen bond parameters calculated for dimer structures of pyrazinone analogs, which serve as a model for the interactions expected in pyrazin-2(1H)-one systems.

Table 1: Hydrogen Bond Geometries in Dimer Structures of Pyrazinone Analogs

Compound SystemH-Bond TypeD–H (Å)H···A (Å)D···A (Å)D–H···A (°)Reference
Quinoxalin-2(1H)-one DimerN–H···O1.0281.9342.963179.4 doi.org
Pyrazine-2(1H)-thioneN–H···N0.8602.2203.069169.0 nih.gov
Pyrazine-2(1H)-thioneC–H···S0.9302.8903.716149.0 nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for quantifying the donor-acceptor interactions that constitute a hydrogen bond. uni-muenchen.de The key interaction is the delocalization of electron density from a lone pair orbital (n) of the acceptor atom (e.g., the carbonyl oxygen) into the antibonding orbital (σ*) of the donor bond (e.g., N–H). The stabilization energy associated with this charge transfer, E(2), is a direct measure of the hydrogen bond strength. nih.govnih.gov

In pyrazin-2(1H)-one dimer systems, the primary interaction would be n(O) → σ*(N–H). Studies on analogous systems confirm that this charge transfer provides a substantial stabilizing contribution to the formation of hydrogen-bonded complexes. ugm.ac.idsemanticscholar.org For example, in related heterocyclic dimers, these stabilization energies can be significant, confirming the presence of strong, stable hydrogen bonds. nih.govresearchgate.net

Table 2: Representative NBO Stabilization Energies (E(2)) for Hydrogen Bonding Interactions in Analogous Systems

Interaction TypeDonor NBOAcceptor NBOE(2) (kcal/mol)System AnalyzedReference
Intermolecular H-Bondn(O)σ(N–H)> 5.0Generic N–H···O=C systems nih.govnih.gov
Intramolecular H-Bondn(O)σ(C–H)0.5 - 2.0Pyrrolopyrazinone derivatives researchgate.net
Intermolecular H-Bondn(N)σ*(N–H)> 3.0Generic N–H···N systems nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers. E(2) values are illustrative and depend heavily on the specific molecule and level of theory.

The formation of the sodium salt of pyrazin-2(1H)-one would preclude the N–H···O and N–H···N hydrogen bonds where the pyrazinone acts as the donor. Instead, the anionic pyrazinonate would act as a potent hydrogen bond acceptor. Computational studies on such systems would focus on the interaction of the N1 and oxygen lone pairs with hydrogen bond donors, and the coordination sphere of the sodium cation.

Chemical Reactivity and Derivatization Strategies of the Pyrazin 2 1h One Core

Substitution Reactions on the Pyrazinone Ring

The pyrazinone ring is amenable to various substitution reactions, which are crucial for introducing molecular diversity. These reactions primarily include nucleophilic substitutions and modern palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for modifying the pyrazinone core. Halogenated pyrazinones, such as 3,5-dihalopyrazin-2(1H)-ones, are common starting materials. The reactivity of the halogen atoms can be selectively exploited. For instance, in 5-bromo-3-chloropyrazin-2-one, the chlorine at the C3-position is more susceptible to nucleophilic substitution by amines compared to the bromine at the C5-position. This differential reactivity allows for sequential and chemoselective functionalization. researchgate.net

Microwave-assisted nucleophilic substitution reactions have been shown to be efficient. For example, the reaction of 5-bromo-3-chloropyrazin-2-one with various amines in the presence of diisopropylethylamine (DIPEA) in n-butanol under microwave irradiation at 140 °C for one hour affords the corresponding 3-amino-5-bromopyrazin-2-ones in good yields (53–91%). researchgate.net

Another strategy involves the substitution of the imidoyl halide moiety at the C3-position of 2(1H)-pyrazinones. acs.org For example, reacting 3-chloro-2(1H)-pyrazinones with 4-aminobenzonitrile (B131773) in the presence of camphorsulfonic acid as a catalyst leads to the formation of 3-(4-cyanoanilino)-2(1H)-pyrazinones. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-N bond formation on the pyrazinone scaffold, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is widely used for the arylation of pyrazinones. For instance, 3,5-dichloro-2(1H)-pyrazinones can be selectively functionalized at the C3-position with various (hetero)aryl, alkyl, and alkenyl groups. researchgate.net Subsequent hydrogenolysis of the C5-chloro substituent followed by regioselective bromination allows for further Suzuki coupling at the C5-position, providing access to a diverse range of substituted pyrazinones. researchgate.net Microwave irradiation can significantly accelerate these reactions. psu.edu For example, the Suzuki coupling of 5-bromo-3-aminopyrazin-2-ones with arylboronic acids in the presence of a palladium catalyst like PdCl2(dppf) and a base such as aqueous sodium carbonate proceeds efficiently under microwave heating at 150 °C for 20 minutes, yielding 3-amino-5-arylpyrazin-2-ones. researchgate.net

Kumada-Type Cross-Coupling: A mild, room-temperature, palladium-catalyzed desulfitative Kumada-type cross-coupling has been developed for the C3-arylation of 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones. acs.orgnih.govkuleuven.be This reaction utilizes Grignard reagents and a palladium catalyst to afford C3-arylated pyrazinones in good to excellent yields. acs.org

Liebeskind-Srogl Cross-Coupling: The Liebeskind-Srogl cross-coupling reaction provides another efficient method for the C3-arylation of pyrazinones. This palladium-catalyzed, copper(I)-mediated reaction of thioethers with boronic acids has been successfully applied to 3-(thiophenyl)pyrazin-2(1H)-ones. psu.edu The use of microwave irradiation with simultaneous cooling has been shown to improve reaction rates and yields significantly. psu.edu

Phosphonium (B103445) Coupling: A microwave-assisted, palladium-catalyzed phosphonium coupling procedure has been reported for the functionalization of 2(1H)-pyrazinones through C-OH bond activation of their tautomerizable form. acs.org This one-pot, two-step protocol allows for the synthesis of asymmetrically substituted pyrazines from pyrazinone precursors. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on the Pyrazinone Ring

Reaction Type Substrate Coupling Partner Catalyst/Conditions Product Reference
Suzuki-Miyaura 3,5-Dichloro-2(1H)-pyrazinone Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 3-Aryl-5-chloro-2(1H)-pyrazinone researchgate.net
Kumada-Type 5-Chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one Grignard reagent Pd catalyst 3-Aryl-5-chloro-2(1H)-pyrazinone acs.orgnih.gov
Liebeskind-Srogl 3-(Thiophenyl)pyrazin-2(1H)-one Arylboronic acid Pd(PPh₃)₄, CuTC, Microwave 3-Aryl-2(1H)-pyrazinone psu.edu
Heck 3,5-Dichloro-2(1H)-pyrazinone Alkene Pd catalyst 3-Alkenyl-5-chloro-2(1H)-pyrazinone researchgate.net
Phosphonium 5-Chloro-3-methoxy-6-methylpyrazin-2(1H)-one p-Tolylboronic acid PyBroP, Pd(PPh₃)₂Cl₂, Na₂CO₃, Microwave 2-Chloro-6-methoxy-3-methyl-5-p-tolylpyrazine acs.org

Ring Transformations and Rearrangements

The pyrazinone ring can undergo fascinating transformations and rearrangements, leading to the formation of other heterocyclic systems. These reactions often proceed through cycloaddition intermediates.

Skeletal Editing Approaches

Skeletal editing, a concept involving the insertion, deletion, or swapping of atoms within a molecular scaffold, offers a powerful strategy for structural diversification. acs.orgd-nb.infod-nb.info While direct skeletal editing of the pyrazinone core itself is not extensively documented, related transformations of similar heterocycles provide a conceptual framework. For instance, pyrimidines have been converted to pyrazoles through a formal carbon deletion process. nih.govescholarship.org This involves triflylation of the pyrimidine (B1678525) ring followed by a hydrazine-mediated skeletal rearrangement. nih.govescholarship.org Such strategies could potentially be adapted for the transformation of pyrazinones.

A notable ring transformation of 3-(diethylamino)-5-chloro-2(1H)-pyrazinones occurs upon reaction with acetylenic compounds. acs.org This reaction leads to the formation of substituted 2-pyridinone systems. acs.org Similarly, the Diels-Alder reaction of 3-amino-5-chloro-2(1H)-pyrazinones with olefins like methyl acrylate (B77674) can result in ring transformation to either methyl 6-cyano-1,2-dihydro-2-oxo-4-pyridinecarboxylates or 3-amino-6-cyano-1,2,5,6-tetrahydro-2-oxo-4-pyridinecarboxylates, depending on the reaction conditions. acs.org

Another novel ring transformation involves the reaction of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene (B1212753) isocyanides (e.g., TosMIC) to afford 1,5,6-trisubstituted 2(1H)-pyrazinones. nih.gov

Functional Group Interconversions on Pyrazinone Derivatives

Functional group interconversions (FGIs) are essential for the late-stage modification of pyrazinone derivatives, allowing for the fine-tuning of their properties. numberanalytics.comimperial.ac.uk These transformations involve the conversion of one functional group into another without altering the core pyrazinone structure.

Common FGIs on substituted pyrazinones include:

Reduction of Halogens: The chloro or bromo substituents on the pyrazinone ring can be removed by hydrogenolysis, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C). researchgate.netnih.gov

Conversion of Halogens: Halogen atoms can be interconverted, for example, through Finkelstein-type reactions. vanderbilt.edu

Modification of Amino Groups: Amino groups introduced onto the pyrazinone ring can be further derivatized, for instance, by acylation or alkylation.

Hydrolysis of Esters: Ester functionalities on pyrazinone side chains can be hydrolyzed to the corresponding carboxylic acids.

Oxidation and Reduction of Side Chains: Functional groups on substituents attached to the pyrazinone ring can undergo standard oxidation or reduction reactions.

For example, in the synthesis of certain p38α MAP kinase inhibitors, a bromine atom at the C5-position of a 1-aryl-3-aminoalkyl-5-bromo-2(1H)-pyrazinone was removed via hydrogen transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C under microwave irradiation. nih.gov

Regioselective Synthesis of Substituted Pyrazinones

The regioselective synthesis of substituted pyrazinones is of paramount importance to control the placement of functional groups and, consequently, the biological activity of the final compounds. Several methods have been developed to achieve high regioselectivity.

One of the most established methods is the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.orgnih.govsemanticscholar.org The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions. For instance, the reaction of α-amino acid amides with methylglyoxal (B44143) typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer. rsc.org

Hoornaert's method, involving the reaction of an α-aminonitrile with an oxalyl halide, provides a route to 3,5-dihalo-2(1H)-pyrazinones. rsc.orgnih.gov The mechanism involves the initial acylation of the aminonitrile, followed by cyclization and subsequent halogenation. rsc.org

The regioselective synthesis of pyrazoles, which shares some mechanistic principles with pyrazinone synthesis, has also been extensively studied. organic-chemistry.orgsioc-journal.cnthieme.de For example, the condensation of 1,3-diketones with arylhydrazines can be controlled to produce specific pyrazole (B372694) isomers. organic-chemistry.org

Furthermore, the sequential and chemoselective nature of substitution reactions on dihalogenated pyrazinones, as discussed in section 5.1.1, provides a powerful strategy for the regioselective synthesis of diversely substituted pyrazinones. researchgate.netresearchgate.net

Coordination Chemistry of Pyrazin 2 1h One and Its Structural Analogues

Pyrazin-2(1H)-one Derivatives as Ligands for Metal Complexes

The synthesis of coordination compounds involving pyrazin-2(1H)-one derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. bendola.com A common method is the direct reaction between the metal halide, perchlorate, or acetate (B1210297) salt and the pyrazinone-based ligand in a solvent like ethanol, methanol, or a mixture of solvents. mdpi.comresearchgate.net

For instance, the synthesis of complexes with a Schiff base derived from 2-aminopyrazine (B29847) and salicylaldehyde (B1680747) involves dissolving the ligand in absolute ethanol, followed by the addition of an ethanolic solution of the metal chloride (e.g., Co(II), Cu(II), Zn(II)). mdpi.com The reaction mixture is often refluxed for several hours to ensure completion. bendola.com In some cases, a base such as sodium acetate or an ammonia (B1221849) solution is added to facilitate the deprotonation of the ligand and promote coordination. bendola.comresearchgate.net The resulting solid complex is then isolated by filtration, washed with a suitable solvent like diethyl ether, and dried. mdpi.com

The synthesis of the pyrazinone ligands themselves can be achieved through various organic chemistry routes. A prominent method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.gov Another approach is the synthesis from 2-chloroketone oximes and α-amino acid esters. rsc.org These synthetic strategies allow for the introduction of diverse functional groups onto the pyrazinone scaffold, which in turn influences the coordination behavior and the properties of the final metal complex.

The versatility of pyrazin-2(1H)-one derivatives as ligands stems from their ability to exhibit various chelation modes and denticities. Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. mdpi.com

Monodentate Coordination: In some instances, pyrazine (B50134) derivatives act as monodentate ligands, coordinating to the metal center through only one of the pyrazine ring nitrogen atoms. This is observed in complexes of chloro-substituted pyrazin-2-amines with copper(I) bromide, where coordination occurs via the N1 atom. researchgate.netmdpi.com

Bidentate Chelation: A more common coordination mode is bidentate chelation. Pyrazin-2(1H)-one can coordinate to a metal ion through the ring nitrogen (N1) and the exocyclic carbonyl oxygen atom, forming a stable five-membered chelate ring. Similarly, pyrazinamide (B1679903) and its Schiff base derivatives often act as bidentate ligands. researchgate.neteurjchem.com For example, a Schiff base ligand derived from 2-aminopyrazine and salicylaldehyde can behave as a bidentate chelator in its copper complex, coordinating through the phenolic oxygen and the imine nitrogen. mdpi.com

Tridentate Chelation: By introducing additional donor groups, the denticity can be increased. Pyrazinecarbohydrazone ligands, for example, can act as dibasic tridentate ligands, coordinating through a phenolate (B1203915) oxygen, the azomethine nitrogen, and an enolate oxygen atom (ONO donor set). bendola.comdtu.dk

Bridging Ligands: Pyrazine and its derivatives are well-known for their ability to act as bridging ligands, connecting two or more metal centers. The two nitrogen atoms of the pyrazine ring can coordinate to different metal ions, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. bendola.commdpi.com This bridging (μ2-N,N') mode is crucial in the construction of metal-organic frameworks (MOFs). nih.gov

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the substituents on the pyrazinone ligand, the reaction conditions, and the presence of counter-ions. shivajichk.ac.in

Pyrazinone DerivativeTypical DenticityDonor AtomsExample Metal IonsReference
Chloro-pyrazin-2-amineMonodentate, Bridging (μ₂)NCu(I) researchgate.netmdpi.com
Pyrazinamide Schiff BaseBidentateN, OCu(II), Co(II) researchgate.net
2-((Pyrazine-2-ylimino)methyl)phenolBidentate / TridentateO, N, NCu(II), Mn(II), Co(II), Ni(II), Zn(II) mdpi.com
PyrazinecarbohydrazoneTridentate (dibasic)O, N, OVO(IV), Cr(III), Fe(III) bendola.comdtu.dk
PyrazineBridging (μ₂)N, N'Cu(II), V(II), Ti(II) bendola.comresearchgate.net

Structural Characterization of Coordination Complexes

The precise arrangement of atoms and bonds within metal-pyrazinone complexes is elucidated using a combination of analytical techniques, primarily single-crystal X-ray diffraction and various spectroscopic methods.

Numerous crystal structures of metal complexes with pyrazine and its derivatives have been reported. For example, the structure of VCl₂(pyrazine)₂ reveals a 2D square lattice of pyrazine-bridged vanadium centers. researchgate.net In the 2D coordination polymer [CuCl(pyz)₂]n(ClO₄)n, the copper(II) ion exhibits a square-pyramidal coordination environment, bonded to four nitrogen atoms from four different pyrazine ligands and one chloride ion. bendola.com The crystal structure of {7,8,15,17,18,20-hexahydrodibenzo[e,m]pyrazino[2,3-b] bendola.comresearchgate.netrsc.orgnih.govtetra-azacyclotetradecinato(2-)}nickel(II) shows the nickel ion in a square-planar geometry with four coordinating nitrogen atoms. nih.gov

These crystallographic studies are crucial for understanding how the ligand structure dictates the final architecture of the complex, from simple mononuclear species to complex polymeric networks. scirp.orgrsc.org

CompoundMetal Center GeometryKey Structural FeatureReference
VCl₂(pyrazine)₂Octahedral2D square lattice with bridging pyrazine researchgate.net
[CuCl(pyrazine)₂]n(ClO₄)nSquare-pyramidal2D polymeric array bendola.com
Ni(II)-pyrazino-tetraazamacrocycleSquare-planarNiN₄ molecular core nih.gov
Cu(I)Br with 6-chloro-pyrazin-2-amineDistorted tetrahedral1D linear chains linked into a 2D sheet mdpi.com
Ni(hfac)₂(IM-o-QN)Distorted octahedronMononuclear complex with radical ligand rsc.org

Spectroscopic techniques provide valuable information about the coordination environment and bonding in metal-pyrazinone complexes, especially when single crystals are not available.

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to confirm the coordination of the ligand to the metal ion. The coordination of a pyrazinone derivative is typically evidenced by shifts in the vibrational frequencies of key functional groups. For instance, the stretching vibration of the pyrazine ring's C=N bond often shifts upon coordination. mdpi.com In complexes of pyrazinone-hydrazones, a shift to lower wavenumbers for the C=O (amide) and C=N (azomethine) bands indicates their involvement in bonding. dtu.dkajgreenchem.com The appearance of new, typically weak, bands in the far-IR region (below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of bond formation between the metal and the ligand's donor atoms. mdpi.compreprints.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes show absorption bands arising from d-d electronic transitions within the metal ion and from charge-transfer (CT) transitions between the metal and the ligand. The positions and intensities of the d-d bands are sensitive to the coordination geometry and the ligand field strength, allowing for the proposal of geometries (e.g., octahedral, tetrahedral). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligands and their diamagnetic metal complexes in solution. Chemical shift changes observed upon complexation can help identify the coordination sites of the ligand. dtu.dkajgreenchem.com For paramagnetic complexes, NMR spectra can be broad and difficult to interpret, but can still provide structural insights in some cases. researchgate.net

Intermolecular Interactions in Coordination Networks

Beyond the primary coordination bonds, non-covalent intermolecular interactions play a critical role in assembling individual coordination complexes into extended supramolecular architectures. nih.govscirp.org These interactions, including hydrogen bonds, halogen bonds, and π–π stacking, dictate the final crystal packing and can influence the material's properties.

Hydrogen Bonding: In pyrazin-2(1H)-one complexes, the N-H group of the pyrazinone ring or amino substituents can act as hydrogen bond donors. These can form robust hydrogen bonds with suitable acceptors, such as the carbonyl oxygen of an adjacent complex, halide counter-ions, or solvent molecules. researchgate.net For example, in copper(I) bromide complexes with chloro-substituted pyrazin-2-amines, extensive N-H···N and N-H···Br hydrogen bonds link the coordination polymers into higher-dimensional networks. mdpi.com These interactions are often described using graph-set notation, such as the common R²₂(8) ring motif formed by self-complementary dimerization. mdpi.com

Halogen Bonding: When halogen substituents are present on the pyrazinone ring, they can participate in halogen bonding. This is a directional interaction between an electrophilic region on the halogen atom and a nucleophile. Interactions such as C-Cl···Br have been observed to link polymeric chains in the solid state. mdpi.com

π–π Stacking: The aromatic pyrazine rings can interact with each other through π–π stacking. These interactions, though generally weaker than hydrogen bonds, contribute significantly to the stabilization of the crystal structure, often leading to layered or columnar arrangements. scirp.org

The interplay of these diverse intermolecular forces allows for the rational design and construction of complex supramolecular structures and coordination polymers with tailored topologies and functionalities. nih.gov

Hydrogen Bonding in Supramolecular Assemblies

Hydrogen bonding is a primary directional force in the supramolecular assembly of coordination complexes involving pyrazin-2(1H)-one and its structural analogues. These interactions are highly predictable and robust, often dictating the final topology of the crystal structure.

A key strategy in supramolecular synthesis involves using ligands that can concurrently coordinate to a metal ion and form self-complementary hydrogen bonds. nih.gov Ligands such as 2(1H)-pyrazinone, 4(3H)-pyrimidinone, and 4(3H)-quinazolinone are particularly effective in this role. nih.govresearchgate.net They consistently produce predictable supramolecular synthons through directional intermolecular N-H···O hydrogen bonds between ligands on adjacent complex building blocks. nih.goviucr.org This leads to the reliable formation of specific architectures, a result that proves insensitive to the steric and geometric influence of different counterions. nih.gov The robustness of this synthetic protocol is highlighted by the fact that the same structural outcomes are achieved whether the solids are prepared from solution or through liquid-assisted grinding. nih.gov

Two common hydrogen-bonding motifs observed with pyrazinone and its analogues are the R²₂(8) dimer and the C(4) catemer (chain) synthons. iucr.org These motifs are fundamental to the assembly of coordination complexes into desired topologies. nih.gov

In a series of Cadmium(II) coordination polymers, 2(1H)-pyrazinone and its analogues, 4(3H)-pyrimidinone and 4(3H)-quinazolinone, have been shown to reliably guide the assembly of discrete building blocks into predictable structures through these N-H···O interactions. nih.gov Similarly, in copper(I) bromide complexes with chloro-substituted pyrazin-2-amine ligands, the C2-amino group can participate in hydrogen bonding with a neighboring pyrazine in a self-complimentary N–H∙∙∙Npz pyrazine dimer. mdpi.com

Other functional groups can also drive hydrogen-bonded assemblies. In coordination polymers constructed with a pyrazine-2,5-diyldimethanol linker, strong hydrogen bonds between the hydroxyl groups of the ligand and coordinated water molecules on adjacent chains connect them into 2D supramolecular sheets. mdpi.compreprints.org

Ligand/ComplexHydrogen Bond TypeSupramolecular Motif/ResultSource(s)
2(1H)-pyrazinoneN-H···OR²₂(8) dimer, C(4) catemer nih.goviucr.org
4(3H)-pyrimidinoneN-H···OR²₂(8) dimer, C(4) catemer nih.goviucr.org
4(3H)-quinazolinoneN-H···OR²₂(8) dimer, C(4) catemer nih.goviucr.org
Chloro-substituted pyrazin-2-amine-Cu(I) complexesN-H···N(pyrazine)Self-complementary pyrazine dimer mdpi.com
Pyrazine-2,5-diyldimethanol-Cu(II) complexO-H···O(water)Connection of 1D chains into 2D sheets mdpi.compreprints.org

Halogen Bonding and π-π Interactions

Alongside hydrogen bonding, halogen bonds and π-π interactions are significant forces that contribute to the organization and stabilization of supramolecular structures involving pyrazinone and pyrazine analogues.

Halogen bonding, a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, is increasingly utilized in crystal engineering. acs.orgresearchgate.net Pyrazine and its derivatives are effective halogen bond acceptors due to their nitrogen atoms. acs.org Theoretical studies on complexes between pyrazine and fluoro-substituted iodobenzene (B50100) show that both halogen bonding and π-π stacking interactions are present. nih.gov The relative strength of these interactions depends on the degree of fluorination; for less substituted iodobenzenes, π-π stacking is stronger, while for more highly fluorinated ones, the halogen bond dominates. nih.gov Crucially, the formation of a π-π stack can strengthen the halogen bond, and vice-versa, indicating a synergistic relationship. nih.gov

This synergy is also observed experimentally. In co-crystals of pyridyl-thiophene and iodopentafluorobenzene, the assembly is driven by a combination of halogen bonding (N···I) and π-π stacking, as confirmed by X-ray crystallography and supported by DFT computations. rsc.org

In the solid state, coordination polymers can be mediated by a combination of these interactions. One-dimensional and two-dimensional coordination polymers of chloro-substituted pyrazin-2-amine copper(I) bromide complexes are formed through a combination of halogen and hydrogen bonding. mdpi.com In chiral pyrazine-allene hosts, halogen bonding is the primary interaction for guest confinement, with N···I distances measured at 3.07 Å. These aggregates are further organized into a 2D network through C–N···π interactions between acetonitrile (B52724) solvent molecules and the pyrazine rings of the host. acs.org However, not all systems exhibit strong π-π interactions; in some coordination polymers linked by pyrazine-2,5-diyldimethanol, no π-π interactions between pyrazine rings were observed in the crystal structure. mdpi.compreprints.org

SystemInteraction Type(s)Key FindingSource(s)
Pyrazine and Fluoro-substituted iodobenzeneHalogen Bonding & π-π StackingSynergistic effect; relative strength depends on substitution. Electrostatic energy is primary for halogen bonds; dispersion is dominant for π-π stacking. nih.gov
Pyridyl-thiophene and IodopentafluorobenzeneHalogen Bonding & π-π StackingExperimental confirmation of assembly driven by the combined effects of both interactions. rsc.org
Chiral Pyrazine-Allene Host and Diiodo-guestHalogen Bonding & C–N···πHalogen bond (N···I distance ~3.07 Å) for guest inclusion; C–N···π interactions organize the complexes. acs.org
Chloro-substituted pyrazin-2-amine-Cu(I) complexesHalogen Bonding & Hydrogen BondingFormation of 1D and 2D coordination polymers is mediated by these interactions. mdpi.com

Confinement Effects on Coordination Complexes

Confining coordination complexes within nanoscale environments, such as reverse micelles, can significantly alter their chemical reactivity and equilibria compared to bulk solution. nih.govresearchgate.net

The reactivity of the iron coordination complex pentacyano(pyrazine)ferrate(II), [Fe(CN)₅pyz]³⁻, has been studied within the nanosized water droplets of sodium AOT/isooctane reverse micelles. nih.govresearchgate.net These studies revealed dramatic changes in both the complex's stability and its equilibrium behavior. nih.gov

In bulk aqueous solutions, the [Fe(CN)₅pyz]³⁻ complex is relatively stable, decomposing slowly via hydrolysis (loss of the pyrazine ligand). nih.gov However, when confined within reverse micelles, the rate of this hydrolysis reaction is dramatically enhanced. nih.govresearchgate.net Furthermore, the rate of hydrolysis increases as the size of the reverse micelle (indicated by the water-to-surfactant molar ratio, w₀) decreases. nih.govresearchgate.net

Confinement also shifts the monomer-dimer equilibrium. The [Fe(CN)₅pyz]³⁻ monomer (M) exists in equilibrium with its pyrazine-bridged dimer, [Fe₂(CN)₁₀pyz]⁶⁻ (D). nih.gov In the confined environment of the reverse micelles, the equilibrium shifts to favor the formation of the dimer, and this effect becomes more pronounced as the micelle size decreases. nih.govresearchgate.net These effects are attributed to the unique solvation and interfacial interactions within the reverse micelle nanodroplets. nih.govresearchgate.net

ComplexEnvironmentw₀ (Micelle Size)ObservationSource(s)
[Fe(CN)₅pyz]³⁻Bulk WaterN/ASlow hydrolysis (k_d = 4.2 × 10⁻⁴ s⁻¹) nih.gov
[Fe(CN)₅pyz]³⁻Reverse MicelleDecreasing sizeHydrolysis rate dramatically increases nih.govresearchgate.net
[Fe(CN)₅pyz]³⁻ / [Fe₂(CN)₁₀pyz]⁶⁻Reverse MicelleDecreasing sizeMonomer-dimer equilibrium shifts to favor the dimer nih.govresearchgate.net

Applications of Pyrazin 2 1h One Derivatives in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Heterocyclic Systems

The pyrazin-2(1H)-one scaffold is a valuable precursor for the synthesis of more elaborate, often fused, heterocyclic systems. Its inherent reactivity allows for annulation reactions, where additional rings are built onto the pyrazinone core, leading to molecules with diverse three-dimensional structures and potential applications in medicinal chemistry and materials science. nih.gov

A common strategy involves preparing the pyrazinone ring first, often from acyclic precursors or through the transformation of diketopiperazines, and then using it as a foundation for further construction. nih.govrsc.org For instance, the reaction of N-acetylindol-2,3-diones with ethylenediamines yields dihydropyrazinones, which can be dehydrogenated and deacetylated to form 5H-pyrazino[2,3-b]indoles. scispace.com Similarly, the pyrazinone core can be fused with other heterocyclic systems to create novel scaffolds. An important example is the synthesis of imidazo[1,5-a]pyrazin-8(7H)-one derivatives. clockss.org This can be achieved by the reaction of a 1,5,6-trisubstituted 2(1H)-pyrazinone with p-toluenesulfonylmethyl isocyanide (TosMIC), where the C3-position of the pyrazinone core undergoes nucleophilic attack, leading to cyclization and the formation of the fused imidazole (B134444) ring. clockss.orgjst.go.jp

Other complex systems derived from pyrazinones include:

Pyrazino[1,2-a]indoles: These are synthesized by cyclizing an indole (B1671886) derivative, where a nucleophile attached to the indole nitrogen reacts with groups on the C2 position of the indole to form the pyrazine (B50134) ring. nih.gov

Dihydropyrrolo[1,2-a]pyrazinones: These can be synthesized by fusing a pyrazinone to a pyrrole, often starting from a 1H-pyrrole-2-carboxamide that undergoes intramolecular cyclization. encyclopedia.pubmdpi.com

1,2,3-Triazolo[4,5-b]pyrazines: These fused heterocycles are prepared through methods like the condensation of 4,5-diamino-1,2,3-triazoles with 1,2-dicarbonyl compounds. researchgate.net

The versatility of the pyrazinone intermediate is demonstrated in the variety of fused systems that can be accessed through different synthetic strategies.

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrazinone Intermediates

Starting Pyrazinone TypeReagents/ConditionsResulting Fused Heterocycle
Dihydropyrazinone (from N-acetylindol-2,3-dione)Dehydrogenation (m-CPBA), Deacetylation5H-pyrazino[2,3-b]indole scispace.com
1,5,6-Trisubstituted 2(1H)-Pyrazinonep-Toluenesulfonylmethyl isocyanide (TosMIC)Imidazo[1,5-a]pyrazin-8(7H)-one clockss.orgjst.go.jp
2-Substituted-1-(prop-2-yn-1-yl)-1H-indolesIntramolecular Cyclization (e.g., with NH3, DBU, or AuCl3)Pyrazino[1,2-a]indole nih.gov
1H-Pyrrole-2-carboxamide derivativesBase-catalyzed intramolecular cyclizationDihydropyrrolo[1,2-a]pyrazinone encyclopedia.pub

Building Blocks for Libraries of Bioactive Molecules

Pyrazin-2(1H)-one and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. jst.go.jp This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally useful for developing libraries of compounds for high-throughput screening in drug discovery programs. semanticscholar.orgrsc.orgresearchgate.net The presence of this core in numerous natural products with diverse biological activities—including antibacterial, antifungal, antiviral, and antitumor properties—underscores its significance. nih.govsemanticscholar.orgijrpc.com

Synthetic chemists leverage the pyrazinone scaffold to generate large collections of related molecules with varied substituents. researchgate.net Solid-phase synthesis has been a particularly effective strategy, allowing for the rapid creation of diverse 2(1H)-pyrazinones. nih.gov In one approach, resin-bound aldehydes undergo Strecker reactions to form α-aminonitriles, which then cyclize with oxalyl chloride. nih.gov This method allows for diversity at the C6 position based on the initial choice of aldehyde, while subsequent microwave-assisted, transition-metal-catalyzed reactions can introduce a wide variety of substituents at the C3 position. nih.gov

The goal of these libraries is to explore the structure-activity relationship (SAR) of pyrazinone derivatives against various biological targets. researchgate.net For example, libraries of pyrazinones have been synthesized and screened for their potential as:

Kinase inhibitors: Collections of 2(1H)-pyrazinones have been prepared and screened for their inhibitory activity against specific kinases like Akt, which are implicated in cancer. rsc.org

Anticancer agents: Derivatives are frequently evaluated for their cytotoxic effects against various cancer cell lines. jst.go.jptaylorandfrancis.com

Antimicrobial agents: Many natural and synthetic pyrazinones, such as Phevalin, Tyrvalin, and Arglecin, exhibit antibacterial activity. semanticscholar.orgijrpc.com Libraries are often designed to find new leads against pathogens like Staphylococcus aureus and Candida albicans. ijrpc.com

Antiviral agents: The pyrazinone scaffold is a component of the approved antiviral drug Favipiravir and has been a template for developing inhibitors of enzymes like reverse transcriptase for HIV. rsc.org

Table 2: Bioactive Applications of Pyrazin-2(1H)-one Derivatives

Derivative Class/ExampleTarget/ApplicationSource(s)
Synthetic Pyrazinone LibraryAkt Kinase Inhibition rsc.org
FavipiravirViral Infections (Influenza, Ebola, COVID-19) rsc.org
Phevalin, Tyrvalin, LeuvalinAntibacterial (Staphylococcus aureus) semanticscholar.orgijrpc.com
Arglecin, ArgvalinAntibacterial (Streptomyces sp.) semanticscholar.orgijrpc.com
3,5-Dichloro-pyrazin-2(1H)-oneAntifungal (Candida albicans) ijrpc.com
Deoxyaspergillic acid, Flavacol (B1615448)Antifungal (Aspergillus sp.) nih.govijrpc.com
1-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-oneAntimicrobial, Anticancer

Use in Specific Synthetic Transformations

Beyond serving as a structural core, the pyrazin-2(1H)-one moiety is involved in and created through a range of specific and powerful synthetic transformations. These methods provide efficient access to polysubstituted pyrazinones, which can be difficult to achieve through traditional, stepwise approaches. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The Ugi four-component reaction (Ugi 4-CR) is a prominent example used to assemble the pyrazinone framework. jst.go.jpacs.org A common strategy is the Ugi/Deprotection/Cyclization (UDC) sequence. researchgate.netmdpi.com In this approach, an isocyanide, an aldehyde, a masked amino aldehyde, and a carboxylic acid (like an N-protected amino acid) react in the Ugi step. researchgate.netmdpi.com The resulting adduct is then treated with acid to deprotect the masked aldehyde, triggering a cascade of intramolecular imine formation and cyclization to yield the pyrazin-2(1H)-one or 3,4-dihydropyrazin-2(1H)-one core. researchgate.netmdpi.com A variation involves a sequential Ugi/Staudinger/Aza-Wittig/Isomerization reaction to produce polysubstituted pyrazin-2(1H)-ones in good yields. acs.orgnih.gov

Ring Transformation Reactions: Novel methods have been developed where one heterocyclic ring is transformed into another. One such method for synthesizing 1,5,6-trisubstituted 2(1H)-pyrazinones involves the treatment of mesoionic 1,3-oxazolium-5-olates with nucleophilic carbanions derived from reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate. nih.govjst.go.jp The reaction proceeds through an initial attack of the carbanion on the oxazole (B20620) ring, followed by ring-opening, cyclization, and autooxidation to afford the pyrazinone product in moderate to high yields. jst.go.jp

Classical Condensation Methods: One of the most established methods for pyrazinone synthesis is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a procedure developed by Jones, Karmas, and Spoerri. nih.govrsc.org This reaction forms the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5. nih.govrsc.org Another foundational method reported by Tota and Elderfield involves the condensation of an α-amino ketone with an α-haloacetyl halide, followed by treatment with ammonia (B1221849) to induce cyclization. nih.govrsc.org

Table 3: Key Synthetic Transformations for Pyrazin-2(1H)-one Derivatives

Transformation TypeKey ReagentsDescriptionSource(s)
Ugi/Deprotection/CyclizationIsocyanide, Aldehyde, Masked Amino Aldehyde, Carboxylic Acid, AcidA four-component reaction followed by acid-mediated deprotection and cyclization to form the pyrazinone ring. researchgate.netmdpi.com
Ugi/Staudinger/Aza-WittigArylglyoxals, Primary Amines, α-Azidovinyl Acids, Isocyanides, PPh3A four-component reaction produces an azide (B81097) intermediate, which undergoes a domino reaction sequence to yield the pyrazinone. acs.orgnih.gov
Ring TransformationMesoionic 1,3-oxazolium-5-olates, TosMICA base-mediated reaction transforms the oxazole ring into a pyrazinone ring. nih.govjst.go.jp
Jones & Spoerri Condensationα-Amino Acid Amide, 1,2-Dicarbonyl CompoundA one-pot condensation reaction to form the pyrazinone core. nih.govrsc.org
Tota & Elderfield Synthesisα-Amino Ketone, α-Haloacetyl Halide, AmmoniaCondensation followed by cyclization with a nitrogen source. nih.govrsc.org
Solid-Phase SynthesisResin-bound Aldehyde, Oxalyl Chloride, Transition Metal CatalystsEnables the generation of diverse libraries of pyrazinones for screening. nih.gov

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Pyrazin-2(1H)-one, sodium salt critical for experimental handling?

  • Answer : this compound (CAS 6270-63-9) has a molecular formula of C₄H₃N₂O·Na and a molecular weight of 96.09 g/mol. It exhibits a melting point of 185–186°C and a density of 1.28 g/cm³ . The sodium salt form enhances solubility in polar solvents compared to the free acid. Storage at -20°C is recommended to prevent degradation, as observed in structurally related heterocyclic salts . Researchers should prioritize inert atmosphere handling to avoid hygroscopicity or oxidative side reactions.

Q. What synthetic methodologies are commonly employed to prepare this compound?

  • Answer : The compound is typically synthesized via neutralization of Pyrazin-2(1H)-one (2-hydroxypyrazine) with sodium hydroxide in aqueous or alcoholic media. For example:

  • Step 1 : Dissolve 2-hydroxypyrazine in ethanol.
  • Step 2 : Add stoichiometric NaOH under reflux (70–80°C) for 2 hours.
  • Step 3 : Concentrate the solution under reduced pressure and recrystallize from ethanol/ether .
    Purity is confirmed via melting point analysis and FT-IR (e.g., absence of -OH stretches at 3200–3500 cm⁻¹, presence of Na⁺-carboxylate vibrations near 1600 cm⁻¹) .

Advanced Research Questions

Q. How can spectroscopic techniques (e.g., NMR, IR) be utilized to confirm the structure and purity of this compound?

  • Answer :

  • ¹H NMR : The sodium salt lacks the acidic proton at the 1-position of the parent pyrazinone. Peaks for aromatic protons (C₃ and C₅) appear as doublets near δ 7.5–8.0 ppm due to coupling with adjacent N atoms .
  • FT-IR : Key bands include C=O stretch (~1650 cm⁻¹) and Na⁺-O interaction (~450 cm⁻¹). Absence of broad -OH stretches (present in the free acid) confirms salt formation .
  • ESI-MS : A molecular ion peak at m/z 96.09 (M-Na)⁻ validates the molecular formula .

Q. What are the implications of the sodium counterion on the solubility and reactivity of Pyrazin-2(1H)-one in aqueous systems?

  • Answer : The sodium ion increases aqueous solubility via ion-dipole interactions, enabling use in biological buffers (e.g., PBS, pH 7.4). However, in acidic conditions (pH < 5), the salt may revert to the free acid, reducing solubility and altering reactivity. Comparative studies with potassium or lithium salts show sodium’s superior solubility in polar aprotic solvents like DMSO, which is critical for catalytic or coordination chemistry applications .

Q. Are there reported contradictions in the literature regarding the biological activity of Pyrazin-2(1H)-one derivatives, and how can these be resolved?

  • Answer : Some studies report antimicrobial activity for pyrazinone derivatives, while others note inactivity. For example, 3-substituted analogs (e.g., 3-(4-pyridyl)pyrazin-2(1H)-one) show variable MIC values against E. coli due to differences in lipophilicity and membrane permeability . To resolve contradictions, researchers should:

  • Standardize assay conditions (e.g., pH, solvent).
  • Perform structure-activity relationship (SAR) studies using systematic substitutions (e.g., halogens, alkyl groups) .
  • Validate results with orthogonal assays (e.g., time-kill curves vs. disk diffusion) .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic sites. For this compound:

  • The C₆ position is most electrophilic (LUMO energy ~ -1.2 eV), favoring nucleophilic attack.
  • Molecular electrostatic potential (MEP) maps highlight electron-deficient regions near the carbonyl group .
  • Solvent effects (e.g., water vs. DMSO) are modeled using the Polarizable Continuum Model (PCM) to assess reaction feasibility .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in reported melting points (e.g., 185–186°C vs. 180–182°C) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and HPLC (C18 column, 0.1% TFA mobile phase) to quantify purity .
  • Advanced Characterization : Single-crystal X-ray diffraction (as in ) resolves tautomeric ambiguities (e.g., keto-enol forms) and confirms Na⁺ coordination geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.